6-(Methylamino)hexanoic acid hydrochloride

Descripción general

Descripción

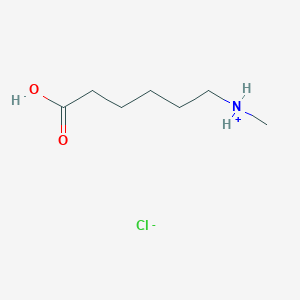

“6-(Methylamino)hexanoic acid hydrochloride” is a chemical compound with the CAS number 121912-30-9 . It is also known by its IUPAC name, which is the same .

Molecular Structure Analysis

The molecular formula of “6-(Methylamino)hexanoic acid hydrochloride” is C7H16ClNO2 . The InChI code is 1S/C7H15NO2.ClH/c1-8-6-4-2-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis

The molecular weight of “6-(Methylamino)hexanoic acid hydrochloride” is 181.66 . It appears as a white to yellow solid and is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I have access to.Aplicaciones Científicas De Investigación

Plant Disease Control

6-(Methylamino)hexanoic acid hydrochloride shows promise as a natural priming agent in plant disease control. This compound is effective in activating broad-spectrum defenses against a range of pathogens in various host plants. Its mode of action includes early activation of defense mechanisms like callose deposition and signaling pathways involving salicylic acid and jasmonic acid. Furthermore, it primes plant cells for pathogen-specific responses and enhances the antioxidant protective effect, potentially limiting the infection of necrotrophic pathogens. Thus, it serves as a valuable tool in understanding plant defenses and offers an environmentally friendly alternative for managing plant diseases (Aranega-Bou, Leyva, Finiti, García-Agustín, & González‐Bosch, 2014).

Thermal Decomposition of Nylons

In the context of material science, particularly concerning nylons, understanding the thermal decomposition process is crucial. The process involves the breakdown of nylons into monomeric or oligomeric products. The thermal decomposition is influenced by various factors, including the type of nylon and the presence of different functional groups. It's noteworthy that the decomposition process and the resulting products vary significantly based on the specific structure of the nylon, such as polyamides or polylactams. The decomposition pathways and the stability of the resulting compounds are critical for applications in material science and engineering (Levchik, Weil, & Lewin, 1999).

Understanding Biocatalyst Inhibition

6-(Methylamino)hexanoic acid hydrochloride, as a carboxylic acid, plays a significant role in studying biocatalyst inhibition. It's crucial in biorenewable chemical production, where carboxylic acids can inhibit microbes at concentrations below the desired yield and titer. This compound helps in understanding the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease. Insights from studying the effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are vital in metabolic engineering to enhance microbial robustness and improve industrial performance (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

“6-(Methylamino)hexanoic acid hydrochloride” is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(methylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8-6-4-2-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILMWCOKRFHBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20767264 | |

| Record name | 6-(Methylamino)hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylamino)hexanoic acid hydrochloride | |

CAS RN |

121912-30-9 | |

| Record name | 6-(Methylamino)hexanoic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121912-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylamino)hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

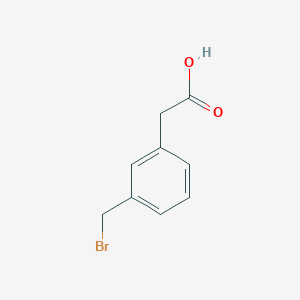

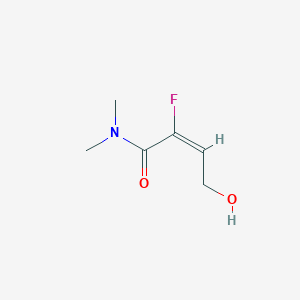

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)